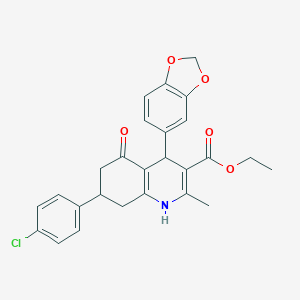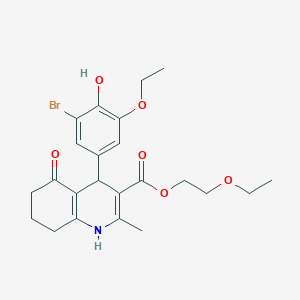![molecular formula C20H16Cl2N2O3 B334175 ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B334175.png)
ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate is a complex organic compound with a molecular formula of C20H16Cl2N2O3 and a molecular weight of 403.3 g/mol This compound is characterized by the presence of a quinoline ring, a dichlorophenyl group, and a glycinate moiety
Preparation Methods
The synthesis of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction produces 3,4-dichlorophenethylamine, which is then further reacted with quinoline derivatives to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce various hydroquinoline compounds.
Scientific Research Applications
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the glycinate moiety can facilitate its transport across cell membranes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinoline structure but different substituents, leading to its antimicrobial activity.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against Plasmodium species.
Nalidixic Acid: An older antibiotic with a simpler quinoline structure, used primarily for urinary tract infections.
The uniqueness of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16Cl2N2O3 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-2-27-19(25)11-23-20(26)14-10-18(12-7-8-15(21)16(22)9-12)24-17-6-4-3-5-13(14)17/h3-10H,2,11H2,1H3,(H,23,26) |
InChI Key |
UCNMGMUVABYZBI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334092.png)
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B334093.png)

![N-(1-adamantyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334097.png)
![ethyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334098.png)
![BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B334100.png)
![5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B334102.png)
![3-bromo-5-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334103.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334104.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B334108.png)

![N-(1-adamantyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334111.png)
![3-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B334114.png)
